Cas no 1648885-70-4 (1-ethyl-N-methyl-1H-pyrazol-5-amine)

1-ethyl-N-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- EN300-33048208
- 1648885-70-4
- 1-ethyl-N-methyl-1H-pyrazol-5-amine
- SCHEMBL1207604
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- インチ: 1S/C6H11N3/c1-3-9-6(7-2)4-5-8-9/h4-5,7H,3H2,1-2H3
- InChIKey: FATBHORACCCUBA-UHFFFAOYSA-N
- ほほえんだ: N1(C(=CC=N1)NC)CC
計算された属性
- せいみつぶんしりょう: 125.095297364g/mol
- どういたいしつりょう: 125.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 84.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-ethyl-N-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33048208-2.5g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 2.5g |
$978.0 | 2025-03-18 | |
Enamine | EN300-33048208-0.1g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 0.1g |
$439.0 | 2025-03-18 | |
Enamine | EN300-33048208-0.05g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 0.05g |
$419.0 | 2025-03-18 | |
Enamine | EN300-33048208-0.25g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 0.25g |
$459.0 | 2025-03-18 | |
Enamine | EN300-33048208-10.0g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 10.0g |
$2146.0 | 2025-03-18 | |
Enamine | EN300-33048208-5.0g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 5.0g |
$1448.0 | 2025-03-18 | |
Enamine | EN300-33048208-5g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 5g |
$1448.0 | 2023-09-04 | ||
Enamine | EN300-33048208-0.5g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 0.5g |
$479.0 | 2025-03-18 | |
Enamine | EN300-33048208-10g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 10g |
$2146.0 | 2023-09-04 | ||
Enamine | EN300-33048208-1.0g |
1-ethyl-N-methyl-1H-pyrazol-5-amine |
1648885-70-4 | 95.0% | 1.0g |
$499.0 | 2025-03-18 |
1-ethyl-N-methyl-1H-pyrazol-5-amine 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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8. Caper tea
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-ethyl-N-methyl-1H-pyrazol-5-amineに関する追加情報
Recent Advances in the Study of 1-ethyl-N-methyl-1H-pyrazol-5-amine (CAS: 1648885-70-4)
The compound 1-ethyl-N-methyl-1H-pyrazol-5-amine (CAS: 1648885-70-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its pyrazole core, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and modulators of biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of interest for researchers aiming to address unmet medical needs.
One of the key areas of research involving 1-ethyl-N-methyl-1H-pyrazol-5-amine is its role as a building block in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors, which are critical for targeting cancer-related signaling pathways. The study highlighted the compound's ability to serve as a scaffold for modifications that enhance binding affinity and selectivity, thereby reducing off-target effects. This has opened new avenues for the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
In addition to its applications in oncology, 1-ethyl-N-methyl-1H-pyrazol-5-amine has also been investigated for its potential in treating neurological disorders. A recent preprint on bioRxiv reported its activity as a modulator of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling. The study utilized in vitro and in vivo models to demonstrate the compound's ability to cross the blood-brain barrier and exert neuroprotective effects. These findings suggest that it could be a valuable candidate for further development in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
The pharmacological profile of 1-ethyl-N-methyl-1H-pyrazol-5-amine has been further elucidated through advanced computational and experimental techniques. Molecular docking studies have revealed its interactions with key protein targets, providing insights into its mechanism of action. For instance, a 2024 study in ACS Chemical Biology employed cryo-EM and X-ray crystallography to visualize the binding of the compound to its target proteins, offering a structural basis for its biological activity. These structural insights are invaluable for rational drug design and optimization.
Despite these promising developments, challenges remain in the clinical translation of 1-ethyl-N-methyl-1H-pyrazol-5-amine. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on derivatizing the core structure to improve its pharmacokinetic properties. For example, a 2023 patent application disclosed novel derivatives with enhanced solubility and reduced hepatic clearance, which could pave the way for more effective formulations.
In conclusion, 1-ethyl-N-methyl-1H-pyrazol-5-amine (CAS: 1648885-70-4) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its applications span from oncology to neurology, and ongoing research continues to uncover its potential. However, further studies are needed to overcome existing challenges and fully realize its therapeutic potential. The compound's unique structural features and biological activity make it a compelling subject for future research and development.
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